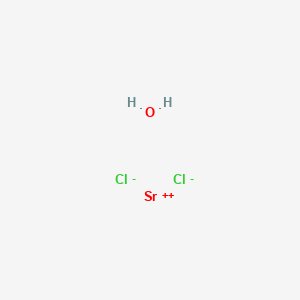
Strontiumchloridehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium dichloride hydrate, also known as strontium chloride hexahydrate, is a chemical compound with the formula SrCl₂·6H₂O. It is a white crystalline solid that is highly soluble in water. Strontium dichloride hydrate is commonly used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Strontium dichloride hydrate can be synthesized through several methods. One common method involves treating strontium hydroxide or strontium carbonate with hydrochloric acid. The reaction produces strontium chloride, which can then be crystallized from an aqueous solution to obtain the hexahydrate form . The reaction is as follows: [ \text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O} ]
Industrial production methods often involve the same basic reaction but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Strontium dichloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Strontium dichloride itself does not undergo oxidation or reduction easily, but it can participate in redox reactions when combined with other reagents.
Substitution Reactions: Strontium dichloride can react with other halides to form different strontium salts. For example, it can react with sodium fluoride to form strontium fluoride and sodium chloride. [ \text{SrCl}_2 + 2 \text{NaF} \rightarrow \text{SrF}_2 + 2 \text{NaCl} ]
Common reagents used in these reactions include halides, acids, and bases. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Biomedical Applications
1.1 Cancer Treatment
Strontium chloride is utilized in the medical field, particularly in the treatment of bone cancer. The radioactive isotope strontium-89, often administered as strontium chloride, targets bone metastases effectively. It emits beta radiation, which helps alleviate pain associated with bone cancer by selectively irradiating cancerous tissues while sparing surrounding healthy tissues .
1.2 Dental Care
Strontium chloride is incorporated into dental products to reduce tooth sensitivity. It works by occluding dentinal tubules, thus preventing stimuli from reaching the nerve endings within the tooth . Products like Sensodyne utilize this property to provide relief for individuals suffering from sensitive teeth.
1.3 Reproductive Biology
Research indicates that exposure to strontium chloride can induce parthenogenetic activation of oocytes, making it a valuable tool in developmental biology studies. This activation is critical for understanding reproductive mechanisms and potential treatments for infertility .
Agricultural Uses
2.1 Soil Testing
Strontium chloride is employed in soil testing alongside citric acid as a universal extractant for plant nutrients. This application helps in assessing soil fertility and guiding fertilizer applications to optimize crop yields .
2.2 Nutrient Supplementation
In aquaculture, strontium chloride is added to seawater aquaria to support the growth of certain plankton species, which are essential for maintaining healthy aquatic ecosystems .
Industrial Applications
3.1 Pyrotechnics
Strontium chloride is renowned for its ability to produce a bright red flame when burned, making it a popular choice in fireworks and pyrotechnics. Its vivid color enhances visual displays during celebrations and events .
3.2 Glass Manufacturing
In the glass industry, strontium chloride is used as a coloring agent and to improve the physical properties of glass products. It enhances durability and alters refractive indices, contributing to the aesthetic qualities of glassware .
Material Science Applications
4.1 Ammonia Storage Solutions
Recent innovations have led to the development of strontium chloride-based materials for ammonia storage at low pressures. These materials are being explored for their potential in reducing nitrogen oxides emissions from diesel vehicles . The patented technology utilizes strontium chloride due to its favorable properties for ammonia absorption and release.
Case Studies
Mecanismo De Acción
The mechanism of action of strontium dichloride hydrate varies depending on its application. In dental care, strontium ions block fluid flow in dentinal tubules, reducing tooth sensitivity . In biological systems, strontium can replace calcium in various processes, affecting bone metabolism and other calcium-dependent pathways .
Comparación Con Compuestos Similares
Strontium dichloride hydrate can be compared with other similar compounds such as:
Calcium chloride (CaCl₂): Both are alkaline earth metal chlorides, but calcium chloride is more commonly used in de-icing and as a drying agent.
Barium chloride (BaCl₂): Similar in structure but more toxic, barium chloride is used in laboratory tests and industrial applications.
Magnesium chloride (MgCl₂): Used in various industrial processes, magnesium chloride is less toxic and has different solubility properties compared to strontium dichloride.
Strontium dichloride hydrate is unique due to its specific applications in dental care and its role in producing red flames in pyrotechnics.
Propiedades
Número CAS |
16894-53-4 |
|---|---|
Fórmula molecular |
Cl2H2OSr |
Peso molecular |
176.535 |
Nombre IUPAC |
strontium;dichloride;hydrate |
InChI |
InChI=1S/2ClH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 |
Clave InChI |
ULVJUOMUAAYMKJ-UHFFFAOYSA-L |
SMILES |
O.[Cl-].[Cl-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















